molecular formula C7H16N2O B8787308 1,1-Dipropylurea CAS No. 619-35-2

1,1-Dipropylurea

Cat. No.: B8787308
CAS No.: 619-35-2
M. Wt: 144.21 g/mol
InChI Key: KTKDYVVUGTXLJK-UHFFFAOYSA-N
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Description

1,1-Dipropylurea (CAS: 619-35-2; alternative CAS: 530-45-0 per and ) is a symmetrically substituted urea derivative with two propyl groups attached to the same nitrogen atom. It is synthesized via microwave-assisted reactions involving carbamate intermediates and dipropylamine, yielding high purity (up to 95%) as a white amorphous solid . Key physical properties include a melting point of 104–106°C, a boiling point of ~262.8°C, and solubility in chloroform and methanol .

Properties

CAS No.

619-35-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1,1-dipropylurea

InChI

InChI=1S/C7H16N2O/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10)

InChI Key

KTKDYVVUGTXLJK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

N,N′-Dicyclohexylurea

  • Synthesis : Palladium-mediated oxidative carbonylation yields lower radiochemical purity (e.g., 0.53 GBq isolated from 3.4 GBq starting material) compared to 1,1-dipropylurea’s high-yield microwave synthesis .
  • Applications : Used in isotopic labeling studies, contrasting with this compound’s role in amination reactions .

1,3-Dipropylurea (CAS: 623-95-0)

  • Structural Difference : Substituents on adjacent nitrogen atoms (1,3- vs. 1,1-positions), altering steric and electronic properties.
  • Regulatory Status : Listed as an impurity in pharmaceutical guidelines (Imp. B(EP)), highlighting its relevance in quality control .
  • Data Gap: Limited physical property data compared to this compound .

3-(3,4-Dichlorophenyl)-1,1-dipropylurea

  • Synthesis : Requires additional steps for aryl substitution, reducing overall yield compared to unsubstituted this compound .

1,1-Dipropyl-3-phenylurea (CAS: 15545-56-9)

  • Synthesis : Derived from phenyl isocyanate, differing in the aryl substituent’s electronic effects.
  • Applications : Structural analogs are explored as enzyme inhibitors or receptor modulators .

Comparative Data Table

Compound CAS Number Molecular Formula Melting Point (°C) Boiling Point (°C) Key Applications Synthesis Yield
This compound 619-35-0 C₇H₁₆N₂O 104–106 ~262.8 Pharmaceutical intermediates 88–95%
N,N′-Dicyclohexylurea Not provided C₁₃H₂₄N₂O Not reported Not reported Radiolabeling studies ~15.6%
1,3-Dipropylurea 623-95-0 C₇H₁₆N₂O Not reported Not reported Pharmaceutical impurity Not reported
3-(3,4-Dichlorophenyl)-1,1-dipropylurea CID 539434 C₁₃H₁₈Cl₂N₂O Not reported Not reported Pesticidal candidates Not reported

Key Research Findings

Synthetic Efficiency : Microwave-assisted synthesis of this compound achieves higher yields (95%) than traditional methods for analogs like N,N′-dicyclohexylurea .

Regulatory Relevance : 1,3-Dipropylurea’s designation as a pharmaceutical impurity underscores the need for precise synthetic control in urea derivatives .

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